molecular formula C12H17NO2S B12995823 Methyl 6-(tert-butylthio)-5-methylnicotinate

Methyl 6-(tert-butylthio)-5-methylnicotinate

Cat. No.: B12995823
M. Wt: 239.34 g/mol
InChI Key: OGBGNOKESMGPNW-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylthio)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylthio)-5-methylnicotinate typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinate structure. One common method involves the reaction of 6-chloronicotinic acid with tert-butylthiol in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylthio)-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Methyl 6-(tert-butylthio)-5-methylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylthio)-5-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group and the methyl group can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(tert-butylthio)nicotinate: Similar structure but lacks the additional methyl group.

    Methyl 5-methylnicotinate: Similar structure but lacks the tert-butylthio group.

    6-(tert-butylthio)nicotinic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 6-(tert-butylthio)-5-methylnicotinate is unique due to the presence of both the tert-butylthio group and the methyl group on the nicotinate structure. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

methyl 6-tert-butylsulfanyl-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-8-6-9(11(14)15-5)7-13-10(8)16-12(2,3)4/h6-7H,1-5H3

InChI Key

OGBGNOKESMGPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC(C)(C)C)C(=O)OC

Origin of Product

United States

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